molecular formula C17H16N4O3S B5212264 2-{[5-(4-morpholinyl)-2-nitrophenyl]thio}-1H-benzimidazole

2-{[5-(4-morpholinyl)-2-nitrophenyl]thio}-1H-benzimidazole

Cat. No. B5212264
M. Wt: 356.4 g/mol
InChI Key: VZGNTLFNYKLPNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[5-(4-morpholinyl)-2-nitrophenyl]thio}-1H-benzimidazole, also known as MN-64, is a chemical compound that has been the subject of scientific research due to its potential as a therapeutic agent. MN-64 has been synthesized using various methods and has shown promising results in various studies.

Mechanism of Action

2-{[5-(4-morpholinyl)-2-nitrophenyl]thio}-1H-benzimidazole has been shown to inhibit the activity of the enzyme thioredoxin reductase (TrxR), which is involved in the regulation of cellular redox balance. By inhibiting TrxR, 2-{[5-(4-morpholinyl)-2-nitrophenyl]thio}-1H-benzimidazole disrupts the redox balance in cancer cells, leading to their death. 2-{[5-(4-morpholinyl)-2-nitrophenyl]thio}-1H-benzimidazole has also been shown to inhibit the replication of the hepatitis C virus by targeting the viral nonstructural protein 5B (NS5B).
Biochemical and Physiological Effects:
Studies have shown that 2-{[5-(4-morpholinyl)-2-nitrophenyl]thio}-1H-benzimidazole has a variety of biochemical and physiological effects. 2-{[5-(4-morpholinyl)-2-nitrophenyl]thio}-1H-benzimidazole has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and decrease the levels of reactive oxygen species (ROS) in cells. 2-{[5-(4-morpholinyl)-2-nitrophenyl]thio}-1H-benzimidazole has also been shown to decrease the levels of the hepatitis C virus in infected cells.

Advantages and Limitations for Lab Experiments

2-{[5-(4-morpholinyl)-2-nitrophenyl]thio}-1H-benzimidazole has several advantages for use in lab experiments. It is relatively easy to synthesize and has shown promising results in various studies. However, 2-{[5-(4-morpholinyl)-2-nitrophenyl]thio}-1H-benzimidazole has some limitations, such as its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on 2-{[5-(4-morpholinyl)-2-nitrophenyl]thio}-1H-benzimidazole. One area of research could focus on optimizing the synthesis method to improve the yield and purity of the compound. Another area of research could focus on developing more water-soluble derivatives of 2-{[5-(4-morpholinyl)-2-nitrophenyl]thio}-1H-benzimidazole to improve its bioavailability. Additionally, further studies could investigate the potential of 2-{[5-(4-morpholinyl)-2-nitrophenyl]thio}-1H-benzimidazole as a therapeutic agent for other diseases, such as viral infections and neurodegenerative disorders.

Synthesis Methods

2-{[5-(4-morpholinyl)-2-nitrophenyl]thio}-1H-benzimidazole can be synthesized using a variety of methods. One method involves the reaction of 5-(4-morpholinyl)-2-nitrophenyl chloride with 1H-benzimidazole-2-thiol in the presence of a base. Another method involves the reaction of 5-(4-morpholinyl)-2-nitrophenyl isothiocyanate with 1H-benzimidazole in the presence of a base. Both methods have been used to successfully synthesize 2-{[5-(4-morpholinyl)-2-nitrophenyl]thio}-1H-benzimidazole.

Scientific Research Applications

2-{[5-(4-morpholinyl)-2-nitrophenyl]thio}-1H-benzimidazole has been the subject of scientific research due to its potential as a therapeutic agent. Studies have shown that 2-{[5-(4-morpholinyl)-2-nitrophenyl]thio}-1H-benzimidazole has antitumor activity, making it a potential candidate for cancer treatment. 2-{[5-(4-morpholinyl)-2-nitrophenyl]thio}-1H-benzimidazole has also been shown to have antiviral activity against the hepatitis C virus, making it a potential candidate for the treatment of hepatitis C.

properties

IUPAC Name

4-[3-(1H-benzimidazol-2-ylsulfanyl)-4-nitrophenyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O3S/c22-21(23)15-6-5-12(20-7-9-24-10-8-20)11-16(15)25-17-18-13-3-1-2-4-14(13)19-17/h1-6,11H,7-10H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZGNTLFNYKLPNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC(=C(C=C2)[N+](=O)[O-])SC3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[5-(morpholin-4-yl)-2-nitrophenyl]sulfanyl}-1H-benzimidazole

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